3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid
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Overview
Description
3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C₁₇H₁₈N₂O₄S and a molecular weight of 346.41 g/mol It is characterized by the presence of a benzoic acid moiety linked to a phenylpiperazine group through a sulfonyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 4-phenylpiperazine with a sulfonyl chloride derivative of benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Br₂, Cl₂) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 3-[(4-Methylpiperazin-1-yl)sulfonyl]benzoic acid
- 3-[(4-Chloropiperazin-1-yl)sulfonyl]benzoic acid
- 3-[(4-Fluoropiperazin-1-yl)sulfonyl]benzoic acid
Comparison: 3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid is unique due to the presence of the phenyl group on the piperazine ring, which can significantly influence its chemical properties and biological activity. The phenyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins .
Properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)14-5-4-8-16(13-14)24(22,23)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDAYARHVAIRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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